(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester
Brand Name: Vulcanchem
CAS No.: 93836-47-6
VCID: VC20752112
InChI: InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20-/m1/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2
Molecular Formula: C22H27NO4
Molecular Weight: 369.5 g/mol

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester

CAS No.: 93836-47-6

Cat. No.: VC20752112

Molecular Formula: C22H27NO4

Molecular Weight: 369.5 g/mol

* For research use only. Not for human or veterinary use.

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester - 93836-47-6

CAS No. 93836-47-6
Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
IUPAC Name ethyl (2R)-2-[[(2R)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate
Standard InChI InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20-/m1/s1
Standard InChI Key KKMCJYRMPUGEEC-YLJYHZDGSA-N
Isomeric SMILES CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)OCC2=CC=CC=C2
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2

(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester is a chiral compound with specific stereochemistry that plays a crucial role in its biological activity and synthetic utility. The compound has been documented in multiple chemical databases and reference standards.

Basic Identification

The compound is uniquely identified through the following parameters:

ParameterValue
CAS Number93836-47-6
Molecular FormulaC22H27NO4
Molecular Weight369.45 g/mol
AppearanceColorless Thick Oil

The CAS registry number serves as a unique identifier for this compound in chemical databases worldwide, facilitating standardized referencing across scientific literature .

Alternative Nomenclature and Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • [R-(R*,R*)]-α-[[1-Methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoic Acid Ethyl Ester

  • Ethyl (2R)-2-[[(2R)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate

  • (R)-Ethyl 2-(((R)-1-(benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoate

  • Ethyl (2R)-2-{[(2R)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate

These synonyms reflect different systematic naming approaches but all refer to the same chemical entity. The stereochemical notation (R*,R*) indicates the specific three-dimensional arrangement of atoms that is critical to the compound's function .

Physical and Chemical Properties

Understanding the physical and chemical properties of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester is essential for its proper handling, storage, and application in synthetic procedures.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueStatus
Physical StateColorless Thick OilObserved
Boiling Point487.3±45.0 °CPredicted
Density1.114±0.06 g/cm³Predicted
pKa4.54±0.39Predicted

The high boiling point indicates low volatility at standard temperature and pressure, which influences handling procedures during synthesis and purification .

Solubility and Stability

The compound's solubility profile is an important consideration for laboratory procedures:

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
WaterNot reported

The good solubility in organic solvents like chloroform and dichloromethane is consistent with its structure containing both polar and nonpolar components. This solubility profile is advantageous for organic synthesis procedures .

Structural Features and Stereochemistry

The structure of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester contains several key functional groups that determine its chemical behavior and synthetic utility.

Key Functional Groups

The compound contains several important functional groups:

  • A secondary amine linkage between the alanine and phenylpropyl portions

  • Two ester groups: an ethyl ester and a benzyl ester

  • Two phenyl rings providing aromatic character

  • Two stereocenters with defined configurations

The presence of two ester groups makes this molecule susceptible to selective hydrolysis under controlled conditions, which is likely exploited in its role as a synthetic intermediate .

Stereochemical Configuration

The stereochemistry of this compound is critical to its function:

  • The D-alanine portion provides an R-configuration at the alpha carbon of the amino acid

  • The 1-R-ethoxycarbonyl position establishes another defined stereocenter

This specific stereochemical arrangement (R,R) is essential for its role in the stereoselective synthesis of Ramipril, ensuring the correct three-dimensional structure in the final pharmaceutical product .

Synthetic Applications

The primary significance of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester lies in its role as a key intermediate in pharmaceutical synthesis.

Role in Ramipril Synthesis

This compound serves as an advanced intermediate in the synthesis of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Its carefully controlled stereochemistry contributes to the precise spatial arrangement required for the biological activity of the final drug product .

The transformation from this intermediate to Ramipril likely involves:

  • Selective deprotection of functional groups

  • Introduction of additional structural elements

  • Formation of the final ACE inhibitor pharmacophore

This role highlights the compound's importance in pharmaceutical manufacturing and medicinal chemistry .

Related Derivatives

Several structurally related compounds have been documented that differ in stereochemistry or protective groups:

CompoundCAS NumberMolecular FormulaMolecular Weight
(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine122076-80-6C15H21NO4279.33
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester93841-86-2C22H27NO4369.45

The availability of both D- and L-alanine derivatives suggests the importance of stereochemical control in the development of various pharmaceutical applications .

SupplierCatalog NumberStatus
ClinivexRCLST385198Available
TRC CanadaE891583Partially in stock
PharmaffiliatesPA 18 05520Available
CymitQuimica3D-FE22877Discontinued

These sources primarily offer the compound as a research chemical or analytical standard .

Storage ParameterRecommendation
ContainerAmber vial
Temperature-20°C freezer
AtmosphereUnder inert atmosphere
ExposureProtect from light and moisture

These storage recommendations suggest sensitivity to oxidation and potential degradation under ambient conditions, which is consistent with its structure containing oxidizable benzyl groups and hydrolyzable ester functionalities .

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